molecular formula C₂₂H₂₆FN₃O₅S B1158069 (2E,5R,6E)-3-Dehydroxy Rosuvastatin

(2E,5R,6E)-3-Dehydroxy Rosuvastatin

Cat. No.: B1158069
M. Wt: 463.52
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5R,6E)-3-Dehydroxy Rosuvastatin is a structural analog and impurity of Rosuvastatin, a synthetic statin used to treat hyperlipidemia by inhibiting HMG-CoA reductase . This compound arises during Rosuvastatin synthesis or degradation processes, characterized by the absence of a hydroxyl group at position 3 compared to the parent drug. Its molecular formula is C₂₅H₃₁FN₃O₇S·½Ca, with a molecular weight of 556.63 g/mol .

Properties

Molecular Formula

C₂₂H₂₆FN₃O₅S

Molecular Weight

463.52

Synonyms

(5R,2E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxyhepta-2,6-dienoic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Impurities of Rosuvastatin

The table below compares (2E,5R,6E)-3-Dehydroxy Rosuvastatin with key Rosuvastatin-related compounds, including impurities, enantiomers, and metabolites:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Relevance
Rosuvastatin (C₂₂H₂₇FN₃O₆S)₂Ca 1001.14 (3R,5S,6E)-configuration with hydroxyl groups at positions 3 and 3. Potent HMG-CoA reductase inhibitor; reduces LDL cholesterol by 46–55% at 10–40 mg/day .
This compound C₂₅H₃₁FN₃O₇S·½Ca 556.63 Lacks hydroxyl group at position 3; (2E,5R,6E)-stereochemistry. Impurity with uncharacterized activity; monitored in stability studies .
Rosuvastatin Lactone Impurity C₂₈H₃₄FN₃O₅S 579.66 Cyclic ester (lactone) formed via intramolecular esterification of 5-hydroxyl and carboxyl groups. Reduces HMG-CoA inhibition efficacy; formed under acidic conditions .
5-Oxo Rosuvastatin Impurity C₂₂H₂₆FN₃O₇S·½Ca 518.01 Ketone group at position 5 instead of hydroxyl. Oxidation product; may affect drug potency and safety .
Anti-Isomer of Rosuvastatin (C₂₂H₂₇FN₃O₆S)₂Ca 1001.14 (3R,5R,6E)-configuration (vs. 3R,5S in Rosuvastatin). Reduced lipid-lowering activity due to altered stereochemistry .
(3S,5R,6E)-Rosuvastatin Enantiomer C₂₂H₂₈FN₃O₆S 481.54 Inverted stereochemistry at positions 3 and 5 (3S,5R vs. 3R,5S). Likely inactive due to stereospecific HMG-CoA binding .

Key Research Findings

Stability and Degradation :

  • This compound is identified as a degradation product in Rosuvastatin formulations under stress conditions (e.g., heat, light). Its formation correlates with reduced drug efficacy .
  • The lactone impurity exhibits 50–70% lower HMG-CoA reductase inhibition compared to Rosuvastatin due to structural rigidity .

Pharmacokinetic Differences: Rosuvastatin’s hydrophilic nature (octanol/water partition coefficient = 0.13 at pH 7.0) contrasts with the more lipophilic 3-Dehydroxy variant, which may alter liver-specific uptake . Enantiomers like (3S,5R,6E)-Rosuvastatin show negligible binding to OATP1B1 transporters, critical for hepatic uptake, explaining their lack of therapeutic effect .

Comparative Efficacy :

  • Rosuvastatin reduces LDL-C by 46–55% at 10–40 mg/day, outperforming atorvastatin and simvastatin in potency .
  • Impurities like 5-Oxo Rosuvastatin and 3-Dehydroxy Rosuvastatin are pharmacologically inactive, emphasizing the need for strict impurity control (<0.15% per ICH guidelines) .

Notes on Analytical Methods

  • RP-UPLC and HPLC are validated for quantifying Rosuvastatin and its impurities, with detection limits <0.01% for 3-Dehydroxy Rosuvastatin .

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